molecular formula C14H11BrN2 B13678966 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13678966
M. Wt: 287.15 g/mol
InChI Key: RGCHGHYNUHRZRV-UHFFFAOYSA-N
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Description

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a bromine atom and a p-tolyl group in the molecule enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolyl bromide in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and p-tolyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Tolyl)imidazo[1,2-a]pyridine
  • 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
  • 6-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Uniqueness

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogues. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

8-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

RGCHGHYNUHRZRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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